2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
Description
2-({1-[(2-Chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a structurally complex indole derivative featuring a 2-chlorophenylmethyl group at the indole’s 1-position, a sulfanyl (-S-) linker at the 3-position, and an acetamide moiety substituted with an oxolan-2-ylmethyl group. This compound combines pharmacophoric elements associated with diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties, as observed in structurally related indole derivatives . Its molecular formula is C₂₅H₂₆ClN₂O₂S (calculated molecular weight: 469.01 g/mol), with key physicochemical properties such as a high LogP (~4.5) indicative of lipophilicity, and a polar surface area of ~80 Ų, suggesting moderate solubility .
The synthesis typically involves:
Alkylation of 1H-indole with 2-chlorobenzyl chloride to introduce the 2-chlorophenylmethyl group.
Sulfur-based coupling (e.g., thiolation) at the indole’s 3-position.
Acetamide formation via reaction between a thiolated intermediate and oxolan-2-ylmethylamine.
Reaction optimization (e.g., temperature, catalysts) is critical to achieving high yields (>70%) .
Properties
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2S/c23-19-9-3-1-6-16(19)13-25-14-21(18-8-2-4-10-20(18)25)28-15-22(26)24-12-17-7-5-11-27-17/h1-4,6,8-10,14,17H,5,7,11-13,15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALZNPPAHKIMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzyl chloride with indole-3-thiol to form the intermediate compound. This intermediate is then reacted with N-[(oxolan-2-yl)methyl]acetamide under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the indole ring.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the inhibition of certain enzymes.
Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The pathways involved may include the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Key Features
The compound belongs to a class of indole derivatives with sulfanyl/acetamide substituents. Below is a comparative analysis of its structural and functional analogs:
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 2-(Azepan-1-yl)-dimethoxyphenyl Analog | Piperidine-containing Analog |
|---|---|---|---|
| LogP | 4.5 | 4.49 | 5.1 |
| Water Solubility (mg/mL) | 0.03 | 0.02 | 0.01 |
| H-Bond Donors | 1 | 1 | 1 |
| H-Bond Acceptors | 5 | 5 | 6 |
| Predicted BBB Permeability | Moderate | Low | High |
The oxolane substituent in the target compound balances lipophilicity and solubility better than bulkier azepane or piperidine groups, making it a candidate for oral administration .
Biological Activity
The compound 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a member of the indole derivatives, which are known for their diverse biological activities. This article focuses on its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 420.97 g/mol. The structure includes an indole core, a chlorophenyl group, and a sulfanyl linkage, which contribute to its reactivity and biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antibacterial Activity : Preliminary studies suggest that compounds with similar structures show moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfanyl group may enhance this activity by facilitating interactions with bacterial enzymes.
- Enzyme Inhibition : Indole derivatives have been associated with inhibition of enzymes such as acetylcholinesterase (AChE) and urease. Compounds structurally related to this compound have shown significant inhibitory activity, which could be beneficial in treating conditions like Alzheimer's disease or infections caused by urease-producing bacteria .
- Anti-inflammatory Properties : Indole compounds are often studied for their anti-inflammatory effects. The mechanism typically involves modulation of inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
- Anticancer Potential : Some indole derivatives have demonstrated anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways . This compound’s structure suggests it may interact with specific receptors involved in cancer progression.
The proposed mechanisms through which this compound exerts its biological effects include:
- Binding to Enzymes/Receptors : The compound may bind to active sites on enzymes or receptors, inhibiting their function. This is particularly relevant for AChE inhibition, which is crucial in neurodegenerative disease management.
- Modulation of Signaling Pathways : It may influence various signaling pathways involved in inflammation and cell proliferation, leading to reduced inflammatory responses or inhibited cancer cell growth.
Research Findings and Case Studies
Recent studies have explored the biological activities of similar compounds:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| 5-{1-[(4-chlorophenyl)sulfonyl]} | Antibacterial | 2.14 µM (most active) | |
| Indole Derivative | AChE Inhibition | 0.63 µM | |
| Indole-based Compounds | Anti-inflammatory | Not specified |
These findings indicate that structural modifications in indole derivatives can significantly influence their biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
